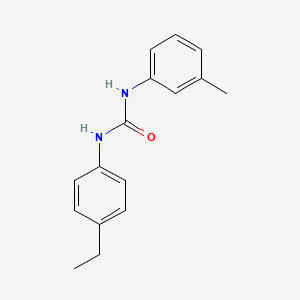
Ethyl 2,3-dicyano-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3-dicyano-3-methylbutanoate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of butanoic acid and contains two cyano groups and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dicyano-3-methylbutanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with paraformaldehyde and a catalyst in the presence of dichloromethane as a solvent. The reaction mixture is then acidified with hydrochloric acid, and the product is extracted and purified through reduced pressure rectification .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of liquid sodium cyanide, which is safer to handle compared to solid sodium cyanide. The reaction is carried out in a reaction tank, followed by acidification, extraction, and purification steps to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,3-dicyano-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyano groups in the compound can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2,3-dicyano-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ethyl 2,3-dicyano-3-methylbutanoate involves its interaction with molecular targets through its cyano and ester functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and targets depend on the type of reaction and the conditions used .
Comparación Con Compuestos Similares
Ethyl 2,3-dicyano-3-methylbutanoate can be compared with other similar compounds such as:
- Ethyl 2-cyano-3-methylbutanoate
- Ethyl 2,3-dicyano-3-ethylbutanoate
- Mthis compound
These compounds share similar structural features but differ in the substituents attached to the carbon backbone. The presence of different substituents can influence their reactivity and applications .
This compound stands out due to its specific combination of cyano and ester groups, making it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
52119-01-4 |
|---|---|
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
ethyl 2,3-dicyano-3-methylbutanoate |
InChI |
InChI=1S/C9H12N2O2/c1-4-13-8(12)7(5-10)9(2,3)6-11/h7H,4H2,1-3H3 |
Clave InChI |
BRGYCCHEMNLMCK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C#N)C(C)(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



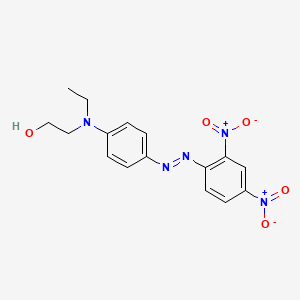
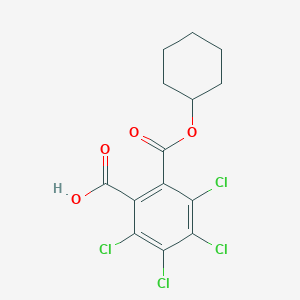
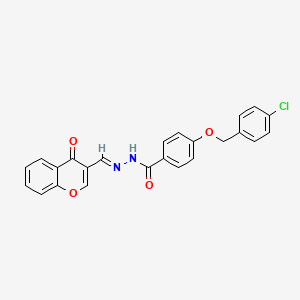
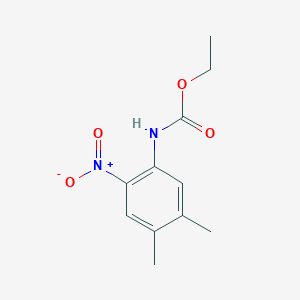
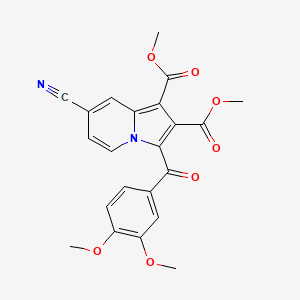
![(7-Methylbenzo[a]anthracen-5-yl) acetate](/img/structure/B15076180.png)
![1,5-Diazabicyclo[4.4.0]dec-5-en-10-one](/img/structure/B15076195.png)
![Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B15076213.png)
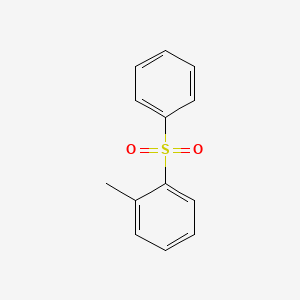
![Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate](/img/structure/B15076224.png)
